Cas no 1769-41-1 (2-(N-hydroxyimino)-N-phenylacetamide)

2-(N-hydroxyimino)-N-phenylacetamide structure
1769-41-1 structure
Product name:2-(N-hydroxyimino)-N-phenylacetamide
CAS No:1769-41-1
MF:C8H8N2O2
MW:164.161321640015
CID:145507
PubChem ID:6861488

2-(N-hydroxyimino)-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Hydroxyimino)-N-phenylacetamide
    • (2E)-2-hydroxyimino-N-phenylacetamide
    • (E)-2-(hydroxyimino)-N-phenylacetamide
    • 2-Hydroxyimino-N-phenyl-acetamide
    • Acetamide,2-(hydroxyimino)-N-phenyl-
    • 2-(Hydroxyimino)-N-phenylethanamide
    • 2-Isonitrosoacetanilide
    • Glyoxanilide oxime
    • Glyoxylanilide oxime
    • Glyoxylanilide, 2-oxime
    • Isonitrosoacetanilide
    • Isonitrosoacetylaniline
    • NSC 29556
    • Glyoxylanilide,2-oxime (8CI)
    • Glyoxylanilide, oxime (6CI,7CI)
    • 2-(N-hydroxyimino)-N-phenylacetamide
    • SR-01000390165-1
    • Glyoxylanilide, oxime
    • AI3-00814
    • MLS000053967
    • (2E)-2-(N-HYDROXYIMINO)-N-PHENYLACETAMIDE
    • 1769-41-1
    • Acetamide, 2-(hydroxyimino)-N-phenyl-
    • SR-01000390165
    • CS-0448494
    • (2E)-2-(Hydroxyimino)-N-phenylacetamide
    • MFCD00233405
    • Acetamide, 2-hydroxyimino-N-phenyl-
    • UFNDNNCDEFJCHU-TWGQIWQCSA-N
    • AKOS000118642
    • (2E)-2-hydroxyimino-N-phenyl-acetamide
    • CHEMBL3214239
    • 42366-35-8
    • (2E)-2-(Hydroxyimino)-N-phenylethanamide
    • CCRIS 525
    • EINECS 217-190-8
    • AM807181
    • NSC29556
    • EN300-05929
    • W-109706
    • HMS553N23
    • Z56871811
    • Glyoxylanilide 2-oxime
    • HMS1369E21
    • SMR000061983
    • 2-(Hydroxyimino)-N-phenylacetamide oxime
    • Glyoxanilide, oxime
    • A812219
    • NSC-29556
    • alpha-isonitrosoacetanilide
    • Inchi: 1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)
    • InChI Key: UFNDNNCDEFJCHU-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)NC(=O)C=NO

Computed Properties

  • Exact Mass: 164.05864
  • Monoisotopic Mass: 164.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • Density: 1.2739 (rough estimate)
  • Boiling Point: 291.62°C (rough estimate)
  • Refractive Index: 1.6000 (estimate)
  • PSA: 61.69
  • LogP: 1.73460

2-(N-hydroxyimino)-N-phenylacetamide Security Information

2-(N-hydroxyimino)-N-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1519161-100mg
2-(Hydroxyimino)-N-phenylacetamide
1769-41-1 98%
100mg
¥831 2023-04-15
Enamine
EN300-05929-0.25g
2-(N-hydroxyimino)-N-phenylacetamide
1769-41-1 95%
0.25g
$92.0 2023-10-28
Aaron
AR0025NM-1g
Acetamide, 2-(hydroxyimino)-N-phenyl-
1769-41-1 95%
1g
$377.00 2025-02-25
Enamine
EN300-05929-10.0g
2-(N-hydroxyimino)-N-phenylacetamide
1769-41-1 95%
10g
$1101.0 2023-06-11
Enamine
EN300-05929-0.1g
2-(N-hydroxyimino)-N-phenylacetamide
1769-41-1 95%
0.1g
$66.0 2023-10-28
A2B Chem LLC
AA99542-50mg
2-(Hydroxyimino)-N-phenylacetamide
1769-41-1 95%
50mg
$80.00 2024-04-20
abcr
AB338075-10g
2-Hydroxyimino-N-phenyl-acetamide; .
1769-41-1
10g
€1642.00 2024-04-18
Aaron
AR0025NM-100mg
Acetamide, 2-(hydroxyimino)-N-phenyl-
1769-41-1 95%
100mg
$116.00 2025-02-25
A2B Chem LLC
AA99542-5g
2-(Hydroxyimino)-N-phenylacetamide
1769-41-1 95%
5g
$818.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1519161-250mg
2-(Hydroxyimino)-N-phenylacetamide
1769-41-1 98%
250mg
¥1107 2023-04-15

Additional information on 2-(N-hydroxyimino)-N-phenylacetamide

2-(Hydroxyimino)-N-phenylacetamide

2-(Hydroxyimino)-N-phenylacetamide, also known by its CAS number 1769-41-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl group attached to an acetamide moiety, along with a hydroxyimino group at the second position. The combination of these functional groups imparts 2-(Hydroxyimino)-N-phenylacetamide with distinctive chemical properties that make it a valuable subject for research and potential applications in drug development.

Recent studies have highlighted the potential of 2-(Hydroxyimino)-N-phenylacetamide as a precursor for the synthesis of bioactive molecules. Researchers have explored its ability to undergo various transformations, such as cyclization reactions and nucleophilic additions, which can lead to the formation of complex structures with therapeutic relevance. For instance, investigations into its reactivity under different conditions have revealed its suitability for constructing heterocyclic compounds, which are often key components in pharmaceutical agents.

The synthesis of 2-(Hydroxyimino)-N-phenylacetamide typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of phenylacetyl chloride with hydroxylamine derivatives, followed by purification to isolate the desired product. The optimization of these synthetic routes has been a focus of recent research efforts, with scientists seeking to enhance yield and purity while minimizing environmental impact.

In terms of applications, 2-(Hydroxyimino)-N-phenylacetamide has shown promise in the development of anti-inflammatory and antioxidant agents. Preclinical studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to scavenge free radicals suggests potential benefits in combating oxidative stress-related diseases.

Another area of interest lies in the exploration of 2-(Hydroxyimino)-N-phenylacetamide as a building block for peptide-based drugs. Its amide functionality makes it an ideal candidate for constructing peptide bonds, which are fundamental to protein synthesis and function. Researchers are actively investigating methods to incorporate this compound into peptide libraries, aiming to discover novel bioactive sequences with therapeutic potential.

The structural versatility of 2-(Hydroxyimino)-N-phenylacetamide also extends to its use in materials science. Recent advancements have explored its application as a monomer in polymer synthesis, where its functional groups can contribute to cross-linking and improved mechanical properties. This opens up possibilities for its use in creating advanced materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.

In conclusion, 2-(Hydroxyimino)-N-phenylacetamide (CAS No: 1769-41-1) is a compound with multifaceted applications across various scientific disciplines. Its unique chemical structure and reactivity make it a valuable tool for researchers in organic synthesis, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:1769-41-1)2-(N-hydroxyimino)-N-phenylacetamide
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Purity:99%/99%/99%
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Price ($):258.0/670.0/973.0